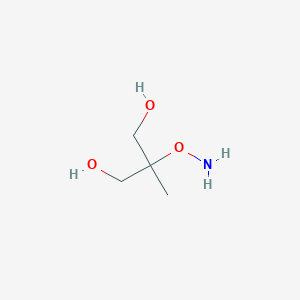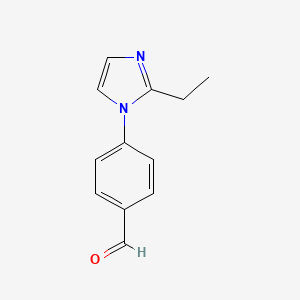
4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde is an organic compound featuring an imidazole ring substituted with an ethyl group at the 2-position and a benzaldehyde moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Ethylation: The imidazole ring is then ethylated at the 2-position using ethyl iodide in the presence of a strong base such as sodium hydride.
Aldehyde Substitution: Finally, the benzaldehyde group is introduced at the 4-position through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the 4-position of the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(2-Ethyl-1H-imidazol-1-yl)benzoic acid.
Reduction: 4-(2-Ethyl-1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the ethyl group, which may affect its reactivity and binding properties.
4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde: Similar structure but with a methyl group instead of an ethyl group, potentially altering its steric and electronic properties.
4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde: Different substitution pattern on the imidazole ring, leading to distinct chemical behavior.
Uniqueness
4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of the ethyl group at the 2-position of the imidazole ring, which can influence its steric and electronic properties, making it a valuable compound for specific applications in synthesis and research.
Properties
CAS No. |
88427-97-8 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-(2-ethylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-2-12-13-7-8-14(12)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3 |
InChI Key |
YPZOJEVDUBICBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


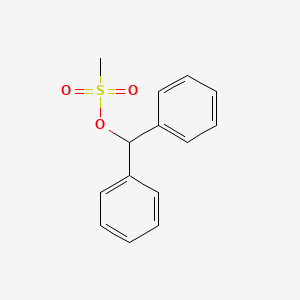
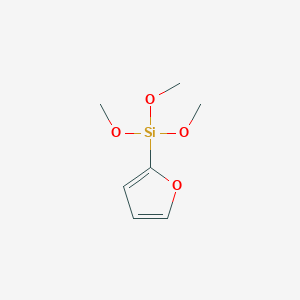
![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)
![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)
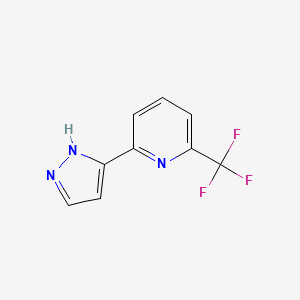
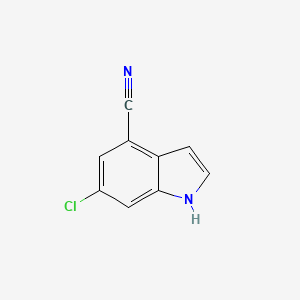
![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)
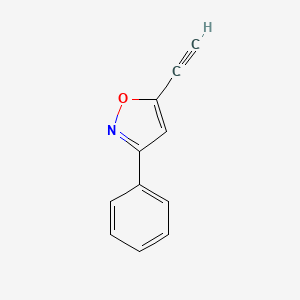
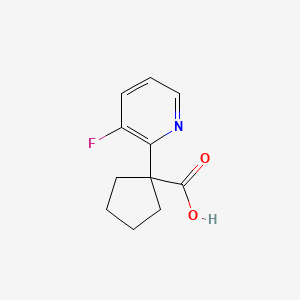
![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
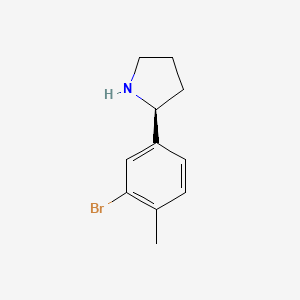
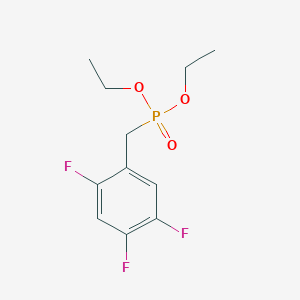
![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)
